molecular formula C9H12BNO4 B1266083 4-Borono-DL-phenylalanine CAS No. 90580-64-6

4-Borono-DL-phenylalanine

Cat. No. B1266083
CAS RN: 90580-64-6
M. Wt: 209.01 g/mol
InChI Key: NFIVJOSXJDORSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boron-containing analogues like 4-Borono-DL-phenylalanine involves complex chemical processes. For example, the synthesis of carboranylalanine, a boron analogue of phenylalanine, was achieved through the reaction of derivatives of propargylglycine with decaborane, highlighting the intricate methods required to incorporate boron into amino acid structures (Leukart et al., 1976). Additionally, cross-coupling reactions have been utilized to synthesize 4-substituted phenylalanine derivatives, indicating a versatile approach to modifying the phenylalanine structure by introducing different substituents, including boron (Firooznia et al., 1998).

Scientific Research Applications

DNA Condensation and Boron Neutron Capture Therapy (BNCT)

4-Borono-L-phenylalanine (BPA) is instrumental in boron neutron capture therapy (BNCT). A study revealed its interaction with DNA when incorporated into a positively charged hexa-L-arginine peptide, strongly binding and condensing DNA. This DNA condensation is vital in BNCT, a radiation medicine technique, where BPA plays a crucial role in targeting cancer cells (Perry, Ramos-Méndez, & Milligan, 2020).

Transportation in Human Glioblastoma Cells

Research on human glioblastoma cells indicates that system L mainly transports 4-Borono-2-(18)F-fluoro-phenylalanine ((18)F-FBPA), a derivative of BPA. This transportation mechanism is significant for anticipating the therapeutic effects of BNCT with BPA (Yoshimoto et al., 2013).

In Vivo Assessment for BNCT

4-[10B]borono-L-phenylalanine (L-BPA), a compound targeting melanomas for BNCT, was assessed in vivo using L-BPA labeled with positron-emitting 18F. This method is critical for evaluating L-BPA concentrations in tumor tissues, essential for effective BNCT in malignant melanomas (Ishiwata et al., 1992).

Synthesis and Radiation Dosimetry

The synthesis of 4-borono-2-[18F]fluoro-D,L-phenylalanine, an 18F-labeled BPA, was documented for cancer treatment through BNCT. This compound's potential as a tracer for pancreas imaging using positron emission tomography (PET) and its radiation dosimetry were described, highlighting its significance in medical imaging and therapy (Ishiwata, Ido, Mejia, Ichihashi, & Mishima, 1991).

Crystal Growth and Characterization

Borono phenylalanine (BPA) was crystallized and characterized using techniques like x-ray powder diffraction and Fourier Transform infrared spectroscopy. This research is crucial for understanding BPA's physical and chemical properties, contributing to its effective use in therapies like BNCT (Mahalakshmi et al., 2006).

Radiosynthesis and Quality Assurance

The reliable preparation of 4-[10B]borono-2-[18F]fluoro-l-phenylalanine (l-[18F]FBPA) for BNCT-oriented diagnosis using PET was detailed, emphasizing the significance of quality assurance in medical applications (Ishiwata, Ebinuma, Watanabe, Hayashi, & Toyohara, 2018).

Boron Neutron Capture Therapy Agent

3-Borono-l-Phenylalanine, an isomer of 4-BPA, was evaluated for its improved water solubility and potential as a BNCT agent. This study highlighted the importance of water solubility in BNCT agents for effective cancer treatment (Kondo, Hirano, & Temma, 2022).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

There is ongoing research into the use of 4-Borono-DL-phenylalanine in boron neutron capture therapy (BNCT) for the treatment of malignant melanomas . A study has shown that the same dose of 4-Borono-DL-phenylalanine has a higher tumor treatment effect than the conventional dose . This suggests that 4-Borono-DL-phenylalanine could have significant impact in the development of treatment methods for refractory malignant brain tumors .

properties

IUPAC Name

2-amino-3-(4-boronophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVJOSXJDORSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Borono-DL-phenylalanine

CAS RN

90580-64-6
Record name p-Boronophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90580-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Boronophenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Amino-2-carboxyethyl)benzeneboronic acid
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Record name BORONOPHENYLALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UID84303EL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Ishiwata, T Ido, AA Mejia, M Ichihashi… - International journal of …, 1991 - Elsevier
The 18 F-labeling of 4-borono-dl-phenylalanine (BPA), a potential target compound for cancer treatment with boron neutron capture therapy, is described. By direct fluorination of BPA …
Number of citations: 96 www.sciencedirect.com
KC Park, K Yoshino, H Tomiyasu - Synthesis, 1999 - thieme-connect.com
… Abstract: A high-yield synthesis of 4-borono-DL-phenylalanine has been achieved by a route which features a highly diastereoselective formation of the Z-isomer of a boron-containing …
Number of citations: 32 www.thieme-connect.com
C Martinez-Farina - 2015 - dalspace.library.dal.ca
… in the presence of 4borono-DL-phenylalanine ...........................… the presence of jadomycin 4-borono-DLphenylalanine .............… the purity of jadomycin 4-borono-DL-phenylalanine. ................…
Number of citations: 2 dalspace.library.dal.ca
朴基哲 - 2000 - ci.nii.ac.jp
… Development of the New Synthetic Pathway of a Boron-Con-taining Amino Acid A High-Yield Synthesis of 4-Borono-DL-phenylalanine / p75 (0080.jp2) …
Number of citations: 2 ci.nii.ac.jp
L Panza, D Prosperi - Neutron Capture Therapy: Principles and …, 2012 - Springer
A basic overview of essential aspects of the very rich chemistry of boron is discussed to elucidate the structural behavior and chemical properties of boron-containing molecules. Some …
Number of citations: 5 link.springer.com
B Martin, F Possémé, C Le Barbier… - Journal of medicinal …, 2001 - ACS Publications
Cancer cells have high-affinity polyamine uptake systems with a low stringency for structural features. Putrescine, spermidine, and spermine have, therefore, been considered as …
Number of citations: 60 pubs.acs.org
P Hirva, P Turhanen, JM Timonen - Organics, 2022 - mdpi.com
Organoboron compounds are well known for their use as synthetic building blocks in several significant reactions, eg, palladium-catalyzed Suzuki-Miyaura cross-coupling. As an …
Number of citations: 8 www.mdpi.com
KS Sharma, S Raju M, S Phapale, SK Valvi… - ACS Applied Bio …, 2022 - ACS Publications
On the basis of the boron neutron capture therapy (BNCT) modality, we have designed and synthesized a zinc gallate (ZnGa 2 O 4 )-based nanoformulation for developing an …
Number of citations: 2 pubs.acs.org
IPC Class, A USPC - 2012 - patentsencyclopedia.com
Disclosed are 2-quinoxalinol salen compounds and in particular 2-quinoxalinol salen Schiff-base ligands. The disclosed 2-quinoxalinol salen compounds may be utilized as ligands for …
Number of citations: 0 www.patentsencyclopedia.com
LS Real - 2017 - repositorio.unifei.edu.br
Agradeço a Deus por guiar meus passos e me permitir ir além. Aos meus pais e irmãos por todo apoio sempre. Ao Prof. Dr. Alvaro A. Alencar Queiroz por ter me acolhido como sua …
Number of citations: 0 repositorio.unifei.edu.br

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